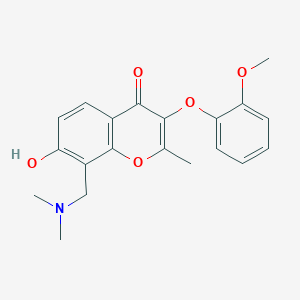

8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

A coumarin derivative, specifically 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, has been synthesized and characterized using single-crystal X-ray diffraction, showcasing its structural and fluorescent properties. This compound crystallizes in a monoclinic system and exhibits significant quantum chemical characteristics and fluorescence, indicating its potential in optical applications and chemical sensing (Sheng Li, Jingyu Huang, Ying Wang, P. Liu, 2014).

Chemical Reactions and Derivatives

The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines leads to the formation of novel cyclic phosphonic analogs. These reactions highlight the versatility of chromen derivatives in producing compounds with potential applications in medicinal chemistry and materials science (Budzisz Elż, Pastuszko Slawomir, 1999).

Cytotoxic Activities

Synthetic efforts on chromen derivatives have led to compounds showing significant cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents. The exploration of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showcases the chromen scaffold's utility in designing novel anticancer compounds (M. Vosooghi, S. Rajabalian, et al., 2010).

Biological Screening

The synthesis and biological screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One derivatives have demonstrated their utility in identifying compounds with significant bactericidal and cytotoxic activities. This line of research opens up avenues for developing new antimicrobial and anticancer agents based on the chromen structure (K. Khan, Z. Saify, et al., 2003).

Mécanisme D'action

Target of Action

The primary target of SMR000145659 is currently under investigation. Some studies suggest that it may have inhibitory effects on resistant staphylococcus aureus biofilm-forming capacity by targeting the molecular chaperone dnak .

Mode of Action

SMR000145659 interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus. This interaction is dose-dependent, with increasing concentrations of SMR000145659 exhibiting increasing blockade of biofilm formation .

Biochemical Pathways

The exact biochemical pathways affected by SMR000145659 are still under investigation. Its ability to inhibit biofilm formation suggests that it may interfere with the pathways involved in bacterial growth and adherence .

Result of Action

The primary result of SMR000145659’s action is the inhibition of biofilm formation by Staphylococcus aureus. This can potentially reduce the viability of these bacterial colonies and improve their susceptibility to antimicrobial agents .

Propriétés

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12-19(26-17-8-6-5-7-16(17)24-4)18(23)13-9-10-15(22)14(11-21(2)3)20(13)25-12/h5-10,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAPQFQJMRFACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)

-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2427296.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)